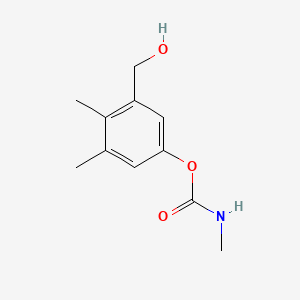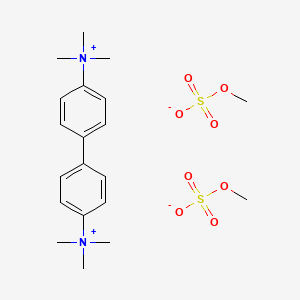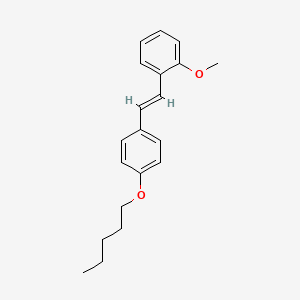
2-Methoxy-4'-pentoxy-trans-stilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4’-pentoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both cis and trans forms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-4’-pentoxy-trans-stilbene can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions involve the formation of double bonds (olefins) and are commonly used for the synthesis of stilbenes .
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired stilbene.
Horner-Wadsworth-Emmons Reaction: This reaction uses phosphonate esters and aldehydes to produce trans-stilbenes.
Industrial Production Methods
Industrial production of 2-Methoxy-4’-pentoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for yield and purity. These methods are scalable and can be adapted for gram-level or kilogram-level production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4’-pentoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming dihydrostilbenes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrostilbenes.
Substitution: Halogenated or nitrated stilbenes.
Applications De Recherche Scientifique
2-Methoxy-4’-pentoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of 2-Methoxy-4’-pentoxy-trans-stilbene involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Methoxy-4’-pentoxy-trans-stilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Piceatannol: Exhibits strong anticancer and anti-inflammatory activities.
These compounds share a common stilbene backbone but differ in their substituents, leading to variations in their biological activities and applications.
Propriétés
Numéro CAS |
35135-43-4 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-methoxy-2-[(E)-2-(4-pentoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24O2/c1-3-4-7-16-22-19-14-11-17(12-15-19)10-13-18-8-5-6-9-20(18)21-2/h5-6,8-15H,3-4,7,16H2,1-2H3/b13-10+ |
Clé InChI |
ZIQOVNYYJKVZOE-JLHYYAGUSA-N |
SMILES isomérique |
CCCCCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2OC |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C=CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


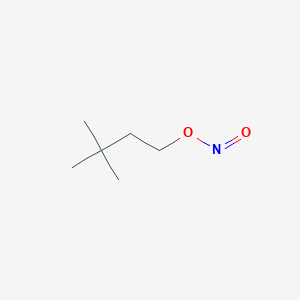
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
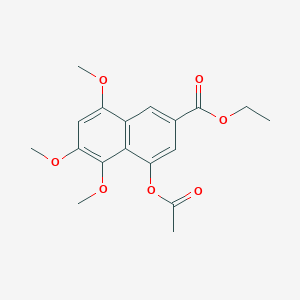
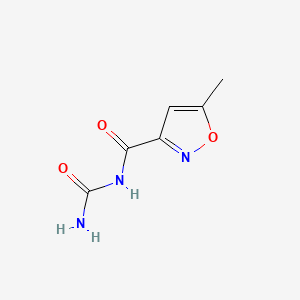
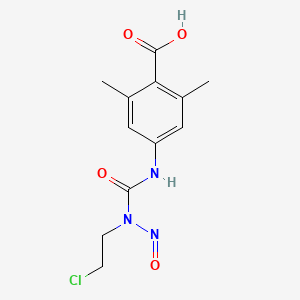
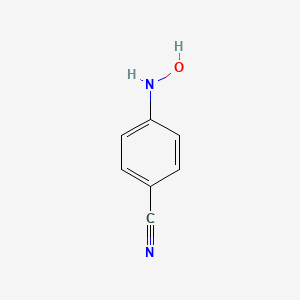
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
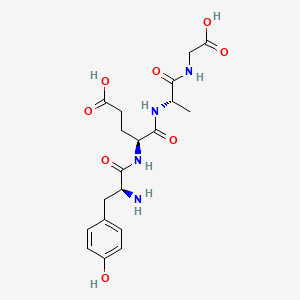
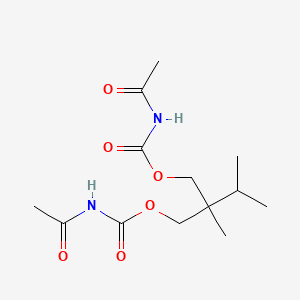
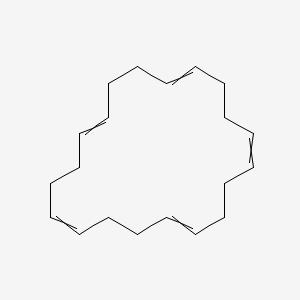
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
